

The Gold Standard: Evaluating Elacestrant Quantification with a Deuterated Internal Standard

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Compound of Interest		
Compound Name:	Elacestrant-d10	
Cat. No.:	B12385259	Get Quote

For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide provides a comprehensive comparison of analytical methodologies for the measurement of Elacestrant, a selective estrogen receptor degrader (SERD). Particular focus is given to the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods employing a deuterated internal standard, such as **Elacestrant-d10**.

The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte, is the gold standard in bioanalysis. It effectively compensates for variability in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy and precision. This guide presents supporting experimental data from a validated bioanalytical method using a deuterated internal standard for Elacestrant, alongside a comparative method that does not, to highlight these advantages.

Comparative Analysis of Elacestrant Quantification Methods

The following tables summarize the performance characteristics of two distinct LC-MS/MS methods for the quantification of Elacestrant. Method 1 utilizes a deuterated internal standard (Elacestrant-d5) for analysis in human plasma, reflecting the rigorous standards required for



clinical and preclinical studies. Method 2, while robust for pharmaceutical dosage forms, does not employ a deuterated internal standard and serves as a point of comparison.

Table 1: Performance Characteristics of an LC-MS/MS Method with a Deuterated Internal Standard (Elacestrant-d5) for Elacestrant in Human Plasma

Validation Parameter	Performance Metric
Linearity Range	0.05 - 100 ng/mL
Accuracy (Bias)	-2.6% to 4.8%
Precision (%CV)	≤ 6.2%
Internal Standard	RAD-1901-D5
Extraction Method	Solid-Phase Extraction
Analytical Technique	LC-MS/MS

Data sourced from a bioanalytical method validation summary.[1]

Table 2: Performance Characteristics of an LC-MS/MS Method without a Deuterated Internal Standard for Elacestrant in Pharmaceutical Formulations

Validation Parameter	Performance Metric
Linearity Range	25 - 150 μg/mL
Accuracy (Recovery)	99.20% to 101.30%
Intra-day Precision (%RSD)	0.189%
Inter-day Precision (%RSD)	0.405%
Internal Standard	None specified
Extraction Method	Not applicable (direct analysis)
Analytical Technique	LC-MS/MS

Data from a study on the quantification of Elacestrant in pharmaceutical dosage forms.[2]



Experimental Protocols

Method 1: Quantification of Elacestrant in Human Plasma using Elacestrant-d4 as an Internal Standard

This method is adapted from a validated bioanalytical assay used in clinical studies.

- 1. Sample Preparation:
- To 50 μL of human plasma, an internal standard working solution containing Elacestrant-d4 is added.
- The samples are then subjected to solid-phase extraction to isolate the analyte and internal standard from matrix components.
- 2. Liquid Chromatography:
- · LC System: Acquity UPLC system
- Column: Acquity UPLC BEH Shield RP18 (50 × 2.1 mm, 1.7 μm)
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water
- Flow Rate: 0.8 mL/min
- 3. Mass Spectrometry:
- Mass Spectrometer: Sciex 5000
- Ionization Mode: Positive Ion Electrospray (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Elacestrant: m/z 459.35 → 268.15[3]
 - Elacestrant-d4: m/z 463.35 → 272.23[3]



4. Quantification:

A calibration curve is constructed by plotting the peak area ratio of Elacestrant to
Elacestrant-d4 against the nominal concentration of the calibration standards. The
concentration of Elacestrant in the quality control and unknown samples is then determined
from this curve.

Method 2: Quantification of Elacestrant in Pharmaceutical Dosage Forms

This method is designed for the analysis of Elacestrant in tablet formulations.

- 1. Sample Preparation:
- Tablets are crushed and a portion of the powder is accurately weighed and dissolved in a suitable diluent to achieve a known concentration.
- The solution is then filtered prior to analysis.
- 2. Liquid Chromatography:
- LC System: Agilent 1290 Infinity II LC System
- Column: Agilent Eclipse XDB-C18 (150 × 4.6 mm, 3.5 μm)
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium formate buffer (pH 3.0)
- Flow Rate: 1.0 mL/min
- 3. Mass Spectrometry:
- Mass Spectrometer: SCIEX QTRAP 5500
- Ionization Mode: Electrospray Ionization (ESI)
- Mass Spectrum Fragments: Molecular ion at m/z 459.6463 and fragment ions at m/z 388.5172, 303.41652, and 174.630 (base peak)[2]



4. Quantification:

 A calibration curve is generated by plotting the peak area of Elacestrant against the concentration of the standards. The concentration in the sample preparations is determined from this curve.

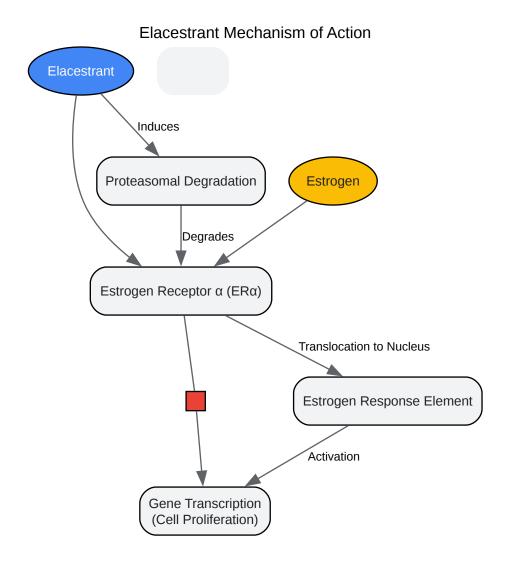
Visualizing the Experimental Workflow and Signaling Pathway



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Experimental workflow for Elacestrant quantification.





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Elacestrant mechanism of action signaling pathway.

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